1-Ethyl-1H-1,3,2-benzodiazaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1H-1,3,2-benzodiazaphosphole is a heterocyclic compound containing both nitrogen and phosphorus atoms within its ring structure. This compound is part of a broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-1H-1,3,2-benzodiazaphosphole typically involves a multi-step process. One common method includes the preparation of the substrate 2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide, followed by reactions with various isothiocyanates and isocyanate analogs in dry DMF/pyridine under microwave irradiation . This method yields the target compound with high efficiency.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
1-Ethyl-1H-1,3,2-benzodiazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorus atom is a key reactive site.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1H-1,3,2-benzodiazaphosphole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex organophosphorus compounds.
Industry: It is used in the synthesis of materials with specific electronic and optical properties, making it valuable in the development of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism by which 1-Ethyl-1H-1,3,2-benzodiazaphosphole exerts its effects involves interactions with various molecular targets. The phosphorus atom in the compound can form strong bonds with metal ions, making it an effective ligand in coordination complexes. These complexes can then interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1H-1,3,2-benzodiazaphosphole can be compared to other similar compounds, such as:
1,3,2-Benzothiazaphosphole: Similar in structure but contains sulfur instead of nitrogen.
1,3,2-Benzodiazaphosphole: Lacks the ethyl group, which can affect its reactivity and applications.
1,3,2-Benzoxazaphosphole: Contains oxygen instead of nitrogen, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
89767-28-2 |
---|---|
Molekularformel |
C8H9N2P |
Molekulargewicht |
164.14 g/mol |
IUPAC-Name |
1-ethyl-1,3,2-benzodiazaphosphole |
InChI |
InChI=1S/C8H9N2P/c1-2-10-8-6-4-3-5-7(8)9-11-10/h3-6H,2H2,1H3 |
InChI-Schlüssel |
XDXFMNPMTZEDAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2N=P1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.